
2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring. Quinazoline derivatives have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with thiophene and pyrazole rings attached. These rings are likely to contribute to the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Thiophene rings can undergo electrophilic aromatic substitution reactions, while pyrazoles can participate in a variety of reactions including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the nature of its constituent atoms (including any functional groups) would determine properties like its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives have been synthesized and evaluated for their anticancer activities. For example, novel oxazole derivatives showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Xinhua Liu et al., 2009).
Antituberculosis and Cytotoxicity
Quinoline derivatives have been synthesized and their in vitro activity against Mycobacterium tuberculosis (MTB) has been evaluated, showing that certain compounds exhibit significant activity against MTB without toxic effects against mouse fibroblasts (Selvam Chitra et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into quinazolinone derivatives has shown potential anti-inflammatory and analgesic activities, suggesting these compounds could be developed as therapeutic agents for treating inflammation and pain (A. A. Farag et al., 2012).
Antimicrobial Activity
Quinazolinone and thiazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial strains. This highlights the potential use of quinazoline derivatives as antimicrobial agents (Shawkat A. Abdel-Mohsen, 2003).
Photophysics and Computational Studies
Dihydroquinazolinone derivatives have been synthesized, and their photophysical properties were studied through experimental and theoretical methods. Such studies provide valuable insights into the electronic structure and potential applications of quinazoline derivatives in materials science (M. Pannipara et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4S2/c1-17-11-12-20-19(15-17)25(18-7-3-2-4-8-18)28-26(27-20)30-22(24-10-6-14-32-24)16-21(29-30)23-9-5-13-31-23/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUWUSNIPBJRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CS5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

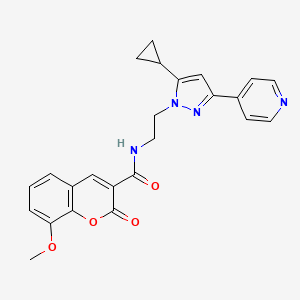
![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)
![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
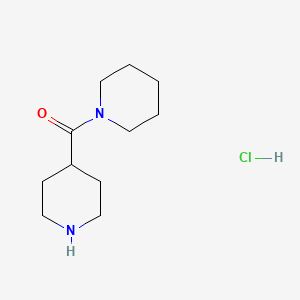
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2580787.png)
![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)
![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)
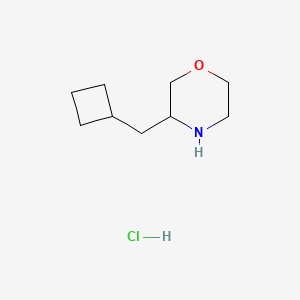
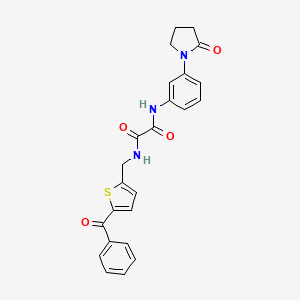

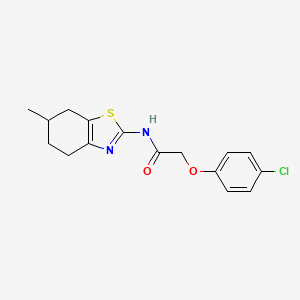
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)